molecular formula C9H11BO3 B8570810 6-Ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

6-Ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Cat. No. B8570810
M. Wt: 177.99 g/mol
InChI Key: SUBZRYNMEKHCCO-UHFFFAOYSA-N
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Patent
US09346834B2

Procedure details

H181 (110 mg, 0.73 mmol) was dissolved in DMF (6.0 mL) and cooled to 0° C. with ice bath. To this solution under nitrogen were added in sequence NaH (60% in mineral oil, 117 mg, 2.93 mmol) and bromoethane (0.22 mL, 2.93 mmol). The reaction mixture was stirred for 1 d then treated with 1.0 M HCl (10.0 mL). After extraction with ethyl acetate, the organic phase was washed with water and brine, and dried over anhydrous Na2SO4. The residue after rotary evaporation was purified by column chromatography over silica gel to give the title compound (85 mg, 65% yield). 1H NMR (300 MHz, DMSO-d6): δ 9.13 (s, 1H), 7.29 (d, J=8.1 Hz, 1H), 7.20 (d, J=2.4 Hz, 1H), 7.03 (dd, J=8.1 & 2.4 Hz, 1H), 4.91 (s, 2H), 4.02 (q, J=7.0 Hz, 2H) and 1.33 (t, J=7.2 Hz, 3H) ppm; Mp: 80-82° C.
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[CH2:6][O:7][B:8]([OH:9])[C:4]=2[CH:3]=1.[H-].[Na+].Br[CH2:15][CH3:16].Cl>CN(C=O)C>[CH2:15]([O:1][C:2]1[CH:11]=[CH:10][C:5]2[CH2:6][O:7][B:8]([OH:9])[C:4]=2[CH:3]=1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
OC1=CC2=C(COB2O)C=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
117 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue after rotary evaporation
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)OC1=CC2=C(COB2O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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